

historical discovery and synthesis of 4-bromo-2-methyl-6-nitrophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-2-methyl-6-nitrophenol**

Cat. No.: **B1287443**

[Get Quote](#)

An In-depth Technical Guide to the Historical Discovery and Synthesis of **4-bromo-2-methyl-6-nitrophenol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-bromo-2-methyl-6-nitrophenol**, a halogenated nitrocresol derivative. Delving into its historical context, this document elucidates the pioneering work on the nitration of halogenated phenols that led to its discovery. The core of this guide is a detailed exposition of its synthetic pathway, emphasizing the principles of electrophilic aromatic substitution and regioselectivity that govern the reaction. A field-proven, step-by-step protocol for its synthesis, starting from 2-methylphenol (o-cresol), is provided, along with a discussion of the critical process parameters and the rationale behind them. Furthermore, this guide outlines the standard analytical techniques for structural confirmation and presents key physicochemical data. This document is intended to serve as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis and application of substituted phenolic compounds.

Historical Context: The Era of Aromatic Substitution

The discovery of **4-bromo-2-methyl-6-nitrophenol** is rooted in the foundational period of synthetic organic chemistry in the late 19th and early 20th centuries. During this time, extensive research was focused on the substitution reactions of aromatic compounds, particularly

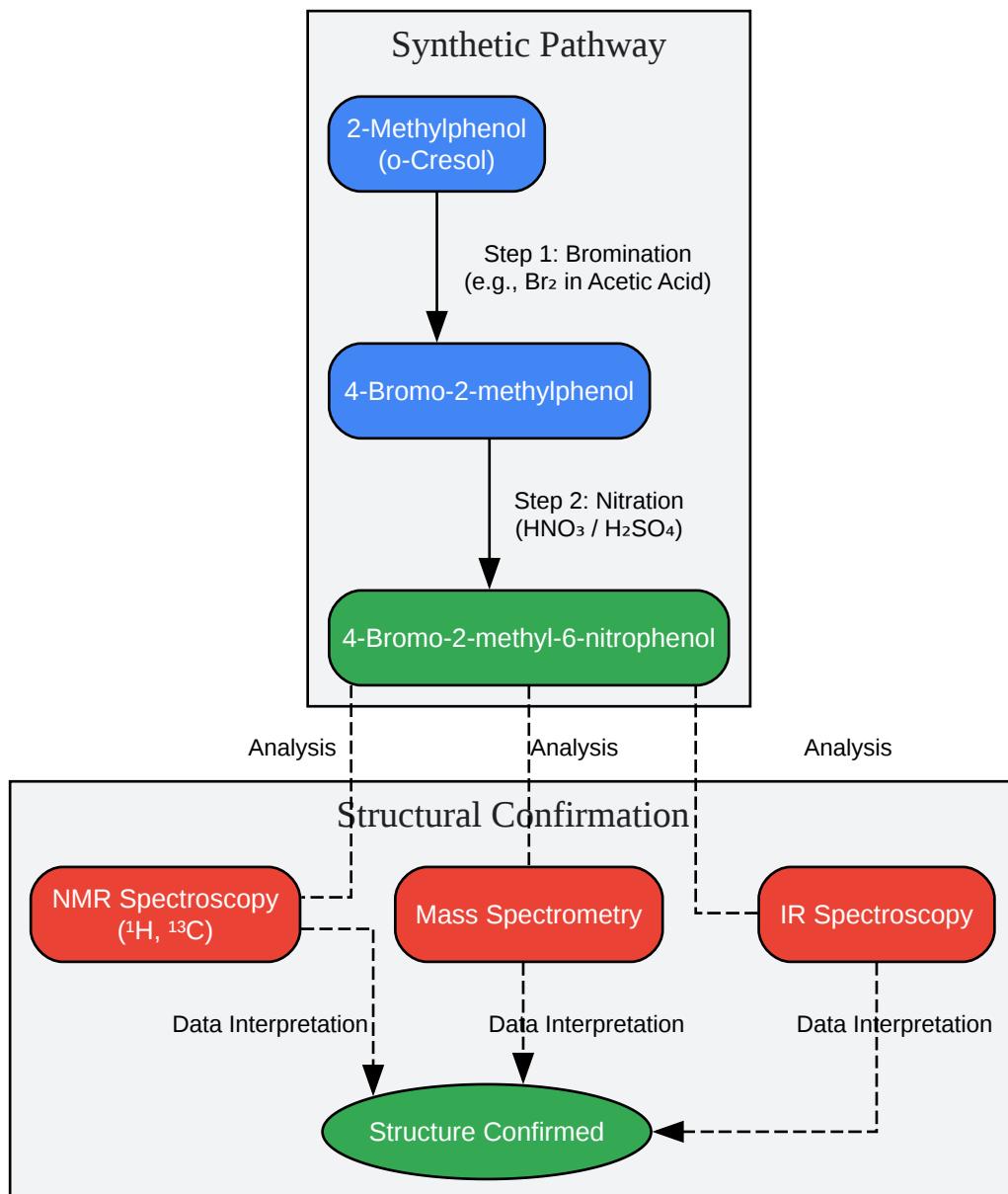
phenols and their derivatives, due to their importance in the burgeoning dye and pharmaceutical industries.

The nitration of cresols (methylphenols) presented greater challenges than the nitration of phenol itself. The presence of three isomeric forms of cresol and the activating, ortho-, para-directing nature of both the hydroxyl and methyl groups often led to a mixture of products, complicating isolation and characterization.^[1] Early work by chemists like Auwers and Robertson involved the nitration and bromination of various cresol derivatives.^[2] Robertson, for instance, investigated the nitration of bromo-cresols, studying the resulting compounds and their salts.^[2] These initial explorations, while not always yielding a single, pure product, laid the essential groundwork for understanding the directing effects of multiple substituents on a benzene ring. The synthesis of compounds like **4-bromo-2-methyl-6-nitrophenol** was a logical progression of this work, aiming to create specific substitution patterns for studying their properties and potential applications.

Strategic Synthesis: A Tale of Regioselectivity

The synthesis of **4-bromo-2-methyl-6-nitrophenol** is a classic example of leveraging substituent directing effects in electrophilic aromatic substitution. The most logical and efficient pathway begins with 2-methylphenol (o-cresol) and proceeds in two sequential steps: bromination followed by nitration. This route is favored over the alternative (nitration then bromination) due to superior control over the position of the incoming electrophiles, thereby minimizing the formation of undesired isomers.

The Guiding Principles: Substituent Effects


- Hydroxyl Group (-OH): A powerful activating, ortho-, para-director.
- Methyl Group (-CH₃): A moderately activating, ortho-, para-director.
- Bromo Group (-Br): A deactivating, yet ortho-, para-director.

In the first step, the potent -OH group on the o-cresol ring directs the incoming bromine electrophile primarily to the positions ortho and para to it (positions 4 and 6). The para-position (4) is sterically more accessible than the ortho-position (6), which is flanked by the methyl group, making 4-bromo-2-methylphenol the major product.

In the second step, the nitration of 4-bromo-2-methylphenol, the directing effects are combined. The -OH group remains the most powerful director, strongly favoring substitution at its remaining open ortho-position (position 6). The methyl and bromo groups also direct to this position, creating a synergistic effect that regioselectively yields the target molecule, **4-bromo-2-methyl-6-nitrophenol**.

Synthesis Workflow Diagram

The following diagram illustrates the preferred synthetic pathway and the subsequent analytical validation workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **4-bromo-2-methyl-6-nitrophenol**.

Detailed Experimental Protocol

This protocol details the synthesis of **4-bromo-2-methyl-6-nitrophenol** from o-cresol. It is a self-validating system where careful control of reaction conditions is paramount for achieving high yield and purity.

Step 1: Synthesis of 4-Bromo-2-methylphenol

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas trap (to neutralize HBr byproduct), dissolve 2-methylphenol (1.0 eq) in glacial acetic acid.
- Bromination: Cool the flask in an ice bath. Prepare a solution of bromine (1.0 eq) in glacial acetic acid and add it dropwise to the stirred cresol solution over 1-2 hours. Maintain the temperature below 10°C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- Workup: Once the starting material is consumed, pour the reaction mixture into a beaker containing cold water. A precipitate of the crude product should form.
- Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine. The crude 4-bromo-2-methylphenol can be purified by recrystallization from an ethanol/water mixture. Dry the purified product under vacuum.

Step 2: Synthesis of 4-Bromo-2-methyl-6-nitrophenol

- Reaction Setup: In a clean, dry flask, place concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.

- Substrate Addition: Slowly and carefully add the purified 4-bromo-2-methylphenol (1.0 eq) from Step 1 to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.[3]
- Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to cold, concentrated sulfuric acid.
- Nitration: Add the nitrating mixture dropwise to the solution of the phenol in sulfuric acid.[3] It is critical to maintain the reaction temperature below 5°C to prevent over-nitration and oxidative side reactions.[3]
- Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.[3]
- Workup: Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. A yellow precipitate of the desired product will form.[3]
- Purification: Collect the solid by vacuum filtration. Wash the yellow solid extensively with cold water until the washings are neutral to litmus paper.[3] For high purity, the crude product should be recrystallized from a suitable solvent like an ethanol/water mixture. Dry the final product under vacuum.

Physicochemical Properties and Structural Data

The identity and purity of the synthesized **4-bromo-2-methyl-6-nitrophenol** must be confirmed through analytical methods.

Key Properties

Property	Value	Source(s)
Molecular Formula	$C_7H_6BrNO_3$	[4] [5]
Molecular Weight	232.03 g/mol	[4] [5] [6]
CAS Number	20294-50-2	[4]
Appearance	Yellow solid	[6]
Melting Point	90.5 °C	[4]
Boiling Point	278.5°C at 760 mmHg	[4]

Spectroscopic Confirmation

Structural elucidation relies on a combination of spectroscopic techniques.[\[7\]](#)

- 1H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the phenolic -OH (typically deshielded), two singlets in the aromatic region for the two non-equivalent aromatic protons, and a singlet in the aliphatic region for the methyl group protons.
- ^{13}C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the six aromatic carbons and the single methyl carbon.
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M^+) and an $M+2$ peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, asymmetric and symmetric N-O stretches of the nitro group, and the C-Br stretch.[\[7\]](#)

Applications in Research and Development

Substituted phenols like **4-bromo-2-methyl-6-nitrophenol** are valuable intermediates in organic synthesis.[\[8\]](#) The presence of three different functional groups (hydroxyl, bromo, nitro) on the aromatic ring allows for a wide range of subsequent chemical modifications. They serve

as precursors in the development of pharmaceuticals, agrochemicals, and other specialty chemicals where a specifically functionalized phenolic core is required.[8][9] The bromo-substituent, for example, is particularly useful for introducing further complexity via cross-coupling reactions.[10]

Safety and Handling

4-bromo-2-methyl-6-nitrophenol is a hazardous substance and must be handled with appropriate care. It is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood.[4]

Conclusion

4-bromo-2-methyl-6-nitrophenol stands as a testament to the power and precision of classical synthetic organic chemistry. Its preparation, governed by the predictable yet nuanced rules of electrophilic aromatic substitution, offers a clear illustration of strategic synthesis. This guide provides the historical, theoretical, and practical framework for researchers to confidently synthesize and characterize this versatile chemical building block, enabling its use in the advancement of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US2136187A - Nitration of para cresol - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. 2-Bromo-4-methyl-6-nitrophenol | C7H6BrNO3 | CID 29918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMO-4-METHYL-6-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. srinichem.com [srinichem.com]
- 9. CAS 7693-52-9: 4-Bromo-2-nitrophenol | CymitQuimica [cymitquimica.com]
- 10. 4-Bromo-2-nitrophenol 98 7693-52-9 [sigmaaldrich.com]
- To cite this document: BenchChem. [historical discovery and synthesis of 4-bromo-2-methyl-6-nitrophenol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1287443#historical-discovery-and-synthesis-of-4-bromo-2-methyl-6-nitrophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com